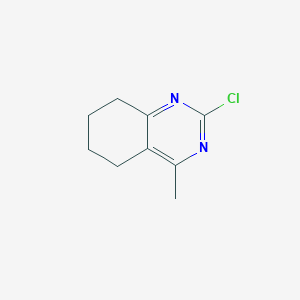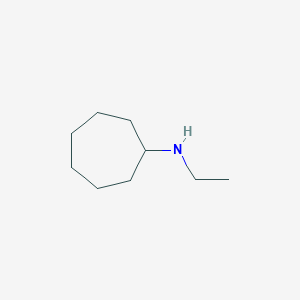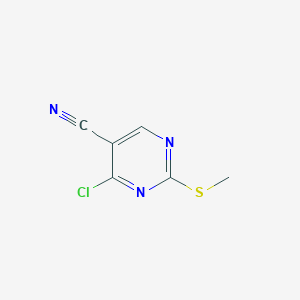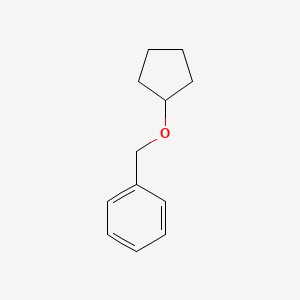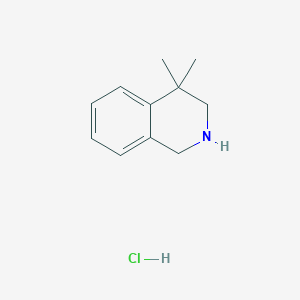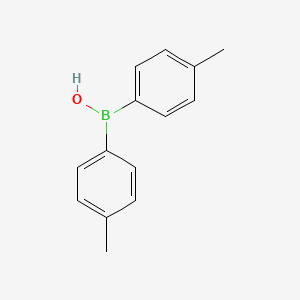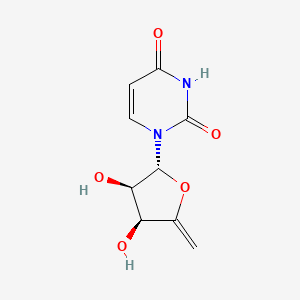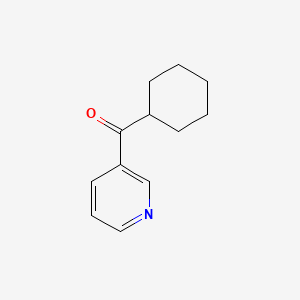
环己基(吡啶-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl(pyridin-3-yl)methanone is a chemical compound with the molecular formula C12H15NO . It is a compound that contains a cyclohexyl group (a six-membered carbon ring) and a pyridin-3-yl group (a nitrogen-containing heterocyclic aromatic ring) attached to a methanone (a carbonyl group) .
Synthesis Analysis
A novel and catalyst-free synthetic pathway to synthesize a series of [4- (4-aryl)-5- (cyclohexylamino)-2- (pyridin-2-yl)furan-3-yl] (pyridin-2-yl)methanones by one-pot cyclocondensation of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide has been described .Molecular Structure Analysis
The molecular structure of Cyclohexyl(pyridin-3-yl)methanone involves a cyclohexyl group, a pyridin-3-yl group, and a methanone group . The exact structural details such as bond lengths and angles would require further experimental studies or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of Cyclohexyl(pyridin-3-yl)methanone such as melting point, boiling point, density, and refractive index are not available . These properties would need to be determined experimentally.科学研究应用
合成和结构分析
- 通过各种化学反应,包括缩合、环加成和环化过程,合成了环己基(吡啶-3-基)甲酮及其衍生物。这些合成方法对于创造具有潜在应用价值的各种化合物至关重要。例如,通过一种新颖的杂环化方法合成多取代呋喃类化合物以及合成(芳基/杂环芳基)-(6-(芳基/杂环芳基)吡啶-3-基)甲酮展示了这些化合物的多功能性 (Damavandi et al., 2012),(Addla & Kantevari, 2015)。
生物学和药理学应用
- 环己基(吡啶-3-基)甲酮的一些衍生物在生物学和药理学应用中显示出潜力。例如,某些化合物表现出抗微生物和抗氧化活性,暗示了它们在抗菌和抗真菌领域的潜在用途 (Rusnac et al., 2020)。此外,类似六氢-3-苯基吲唑-2-基(吡啶-4-基)甲酮的衍生物展示出中等抗结核活性,与标准药物相当 (Napoleon et al., 2015)。
先进合成技术
- 已经采用先进的合成技术来制备环己基(吡啶-3-基)甲酮衍生物。诸如偶极环加成反应、顺序氧离子-烯烃-炔烃环化和无催化剂一锅法合成等技术以其高效性和实用性在生产这些化合物方面引人注目 (Chrovian et al., 2018),(Reddy et al., 2016)。
化学和物理性质
- 对环己基(吡啶-3-基)甲酮衍生物的化学和物理性质进行了广泛研究。例如,晶体和分子结构分析为了解这些分子的排列和相互作用提供了见解,这对于理解它们的潜在应用至关重要 (Lakshminarayana et al., 2009)。
安全和危害
未来方向
The future directions for research on Cyclohexyl(pyridin-3-yl)methanone could involve exploring its potential biological activities, studying its mechanism of action, and developing efficient synthetic routes for its preparation . Further studies could also focus on determining its physical and chemical properties .
作用机制
Target of Action
coli . These targets play a crucial role in the pathogenesis of various infectious diseases.
Mode of Action
It can be inferred that the compound interacts with its targets, possibly disrupting essential biological processes within the microbial cells, leading to their inhibition or death .
Biochemical Pathways
It can be inferred that the compound interferes with the normal functioning of the microbial cells, disrupting their growth and proliferation .
Result of Action
Based on its antimicrobial potential, it can be inferred that the compound leads to the inhibition or death of the microbial cells .
生化分析
Biochemical Properties
Cyclohexyl(pyridin-3-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidation reactions catalyzed by transition metals such as copper . These interactions often involve the formation of aromatic ketones, which are crucial intermediates in pharmaceutical synthesis. The nature of these interactions typically involves the oxidation of Csp3-H bonds, leading to the formation of pyridin-2-yl-methanones .
Cellular Effects
Cyclohexyl(pyridin-3-yl)methanone influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with specific enzymes can lead to alterations in metabolic flux and metabolite levels . Additionally, its impact on gene expression can result in changes in cellular behavior and function, highlighting its potential as a modulator of cellular processes.
Molecular Mechanism
The molecular mechanism of Cyclohexyl(pyridin-3-yl)methanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes, leading to either inhibition or activation of their catalytic activities . These interactions can result in significant biochemical changes, such as the formation of aromatic ketones through oxidation reactions . Furthermore, the compound’s influence on gene expression can modulate various cellular pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclohexyl(pyridin-3-yl)methanone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains high thermal stability, which is essential for its sustained activity in biochemical reactions
Dosage Effects in Animal Models
The effects of Cyclohexyl(pyridin-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies have indicated that the compound’s unique structure allows for the synthesis of novel compounds, making it valuable in drug discovery.
Metabolic Pathways
Cyclohexyl(pyridin-3-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s participation in oxidation reactions catalyzed by transition metals, such as copper, is a key aspect of its metabolic role . These reactions often lead to the formation of aromatic ketones, which are important intermediates in pharmaceutical synthesis. Additionally, the compound’s impact on metabolic flux and metabolite levels further underscores its significance in biochemical processes .
Transport and Distribution
The transport and distribution of Cyclohexyl(pyridin-3-yl)methanone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to interact with specific transporters, facilitating its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall biochemical activity.
Subcellular Localization
Cyclohexyl(pyridin-3-yl)methanone’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of Cyclohexyl(pyridin-3-yl)methanone is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
cyclohexyl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFBHAGZHYODJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484028 |
Source


|
| Record name | Methanone, cyclohexyl-3-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60148-00-7 |
Source


|
| Record name | Methanone, cyclohexyl-3-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

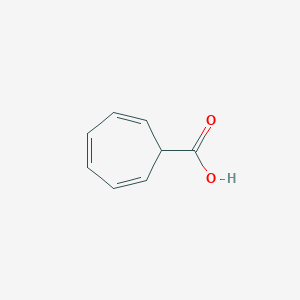
![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)


